molecular formula C20H13N3O4 B14273503 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one CAS No. 137986-34-6

3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B14273503
CAS No.: 137986-34-6
M. Wt: 359.3 g/mol
InChI Key: DFWMUTBOWKBDLP-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure substituted with hydroxyphenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution Reactions: The hydroxyphenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions to ensure regioselectivity.

    Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the substituted phenyl groups to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl2 or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, CrO3

    Reduction: SnCl2, H2/Pd-C, NaBH4

    Substitution: AlCl3, FeCl3, NaOH

Major Products

    Oxidation: Formation of quinazolinone derivatives with carbonyl groups.

    Reduction: Formation of amino-substituted quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its binding affinity and reactivity. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-2-phenylquinazolin-4(3H)-one
  • 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one
  • 3-(4-Hydroxyphenyl)-2-(3-nitrophenyl)quinazolin-4(3H)-one

Uniqueness

3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the specific positioning of the hydroxy and nitro groups, which influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

137986-34-6

Molecular Formula

C20H13N3O4

Molecular Weight

359.3 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C20H13N3O4/c24-16-11-9-14(10-12-16)22-19(13-5-7-15(8-6-13)23(26)27)21-18-4-2-1-3-17(18)20(22)25/h1-12,24H

InChI Key

DFWMUTBOWKBDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O

Origin of Product

United States

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